Cas no 2008295-47-2 (1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine)

1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine structure
2008295-47-2 structure
Product Name:1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine
CAS No:2008295-47-2
MF:C13H20N2S
MW:236.376301765442
CID:6570187
PubChem ID:165863405
Update Time:2025-07-10

1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine
    • 2008295-47-2
    • EN300-1074802
    • 1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
    • Inchi: 1S/C13H20N2S/c1-15-8-2-5-13(6-9-15)11-4-10-16-12(11)3-7-14-13/h4,10,14H,2-3,5-9H2,1H3
    • InChI Key: SNLFGSZIDZSJGV-UHFFFAOYSA-N
    • SMILES: S1C=CC2=C1CCNC12CCN(C)CCC1

Computed Properties

  • Exact Mass: 236.13471982g/mol
  • Monoisotopic Mass: 236.13471982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.5Ų

1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1074802-0.05g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2 95%
0.05g
$707.0 2023-10-28
Enamine
EN300-1074802-0.1g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2 95%
0.1g
$741.0 2023-10-28
Enamine
EN300-1074802-0.25g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2 95%
0.25g
$774.0 2023-10-28
Enamine
EN300-1074802-0.5g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2 95%
0.5g
$809.0 2023-10-28
Enamine
EN300-1074802-1.0g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2
1g
$1086.0 2023-05-26
Enamine
EN300-1074802-2.5g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2 95%
2.5g
$1650.0 2023-10-28
Enamine
EN300-1074802-5.0g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2
5g
$3147.0 2023-05-26
Enamine
EN300-1074802-10.0g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2
10g
$4667.0 2023-05-26
Enamine
EN300-1074802-1g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2 95%
1g
$842.0 2023-10-28
Enamine
EN300-1074802-5g
1-methyl-6',7'-dihydro-5'H-spiro[azepane-4,4'-thieno[3,2-c]pyridine]
2008295-47-2 95%
5g
$2443.0 2023-10-28

1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine Related Literature

Additional information on 1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine

Recent Advances in the Study of 1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine (CAS: 2008295-47-2)

The compound 1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine (CAS: 2008295-47-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its fused thienopyridine and azepane rings, presents a promising scaffold for drug discovery, particularly in the development of novel central nervous system (CNS) therapeutics. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and biological targets, positioning it as a compound of interest for further preclinical and clinical investigation.

Recent research has highlighted the compound's potential as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. In vitro and in vivo studies have demonstrated its ability to interact with specific receptor subtypes, suggesting its utility in treating neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson's disease. The compound's spirocyclic structure is believed to contribute to its high binding affinity and selectivity, which are critical for minimizing off-target effects and improving therapeutic efficacy. These findings underscore the importance of further exploring its mechanism of action and optimizing its pharmacokinetic properties.

From a synthetic chemistry perspective, advancements have been made in the efficient and scalable production of 1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine. Recent publications describe innovative catalytic methods and green chemistry approaches to streamline its synthesis, reducing the reliance on hazardous reagents and improving overall yield. These developments are crucial for facilitating large-scale production and enabling further pharmacological evaluation. Additionally, computational modeling studies have provided insights into the compound's conformational dynamics, aiding in the design of derivatives with enhanced biological activity and reduced toxicity.

In terms of biological evaluation, recent preclinical studies have investigated the compound's safety profile and therapeutic potential. Animal models have shown promising results, with the compound exhibiting favorable blood-brain barrier penetration and minimal adverse effects at therapeutic doses. Furthermore, comparative studies with existing CNS drugs have revealed its potential advantages, such as improved metabolic stability and reduced risk of drug-drug interactions. These findings position 1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine as a strong candidate for further development, with ongoing research aimed at identifying optimal dosing regimens and formulation strategies.

Looking ahead, the compound's versatility and unique pharmacological profile suggest broader applications beyond CNS disorders. Emerging research explores its potential in oncology, where its ability to modulate specific signaling pathways could be leveraged for cancer therapy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical trials, with the goal of addressing unmet medical needs. As the body of evidence grows, 1-methyl-6',7'-dihydro-5'H-spiroazepane-4,4'-thieno3,2-cpyridine stands as a testament to the power of structural innovation in drug discovery, offering new avenues for therapeutic intervention.

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司